molecular formula C21H27ClN2O2 B11343429 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide

Cat. No.: B11343429
M. Wt: 374.9 g/mol
InChI Key: OGUASRAWFKJTDS-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenyl group, a diethylamino group, and an ethoxybenzamide group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorophenylacetonitrile with diethylamine to form the intermediate 2-(2-chlorophenyl)-2-(diethylamino)acetonitrile. This intermediate is then reacted with 3-ethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide

InChI

InChI=1S/C21H27ClN2O2/c1-4-24(5-2)20(18-12-7-8-13-19(18)22)15-23-21(25)16-10-9-11-17(14-16)26-6-3/h7-14,20H,4-6,15H2,1-3H3,(H,23,25)

InChI Key

OGUASRAWFKJTDS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC(=CC=C1)OCC)C2=CC=CC=C2Cl

Origin of Product

United States

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